5H,6H,7H,8H,9H-Cyclohepta[b]pyridin-7-one

Anti‑inflammatory Drug Discovery Scaffold Optimization

Medicinal chemists require rigid bicyclic scaffolds that combine synthetic handles with proven biological relevance. This cyclohepta[b]pyridin-7-one delivers both. - **Key differentiator:** 7-membered ring improves in vivo anti-inflammatory activity over 6-membered tetrahydroquinolines; ketone enables regioselective diversification (reduction, reductive amination). - **Proven utility:** Core scaffold of CGRP antagonists (e.g., BMS-846372); fragment-like (MW 161.20, cLogP ~1-2). - **Supply assurance:** ≥95% purity from multiple established vendors; consistent quality eliminates in-house purification for multi-site projects.

Molecular Formula C10H11NO
Molecular Weight 161.20 g/mol
Cat. No. B13242988
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5H,6H,7H,8H,9H-Cyclohepta[b]pyridin-7-one
Molecular FormulaC10H11NO
Molecular Weight161.20 g/mol
Structural Identifiers
SMILESC1CC2=C(CCC1=O)N=CC=C2
InChIInChI=1S/C10H11NO/c12-9-4-3-8-2-1-7-11-10(8)6-5-9/h1-2,7H,3-6H2
InChIKeyUCEOTVXDIIMOJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5H,6H,7H,8H,9H-Cyclohepta[b]pyridin-7-one: A Medicinal Chemistry Building Block


5H,6H,7H,8H,9H-Cyclohepta[b]pyridin-7-one (CAS 1909336‑32‑8, molecular weight 161.20 g/mol) is a bicyclic heterocycle comprising a cycloheptanone ring fused to a pyridine moiety. The compound functions as a versatile building block in medicinal chemistry, providing a unique seven‑membered scaffold that has enabled the discovery of anti‑inflammatory agents and CGRP receptor antagonists [1][2]. It is commercially available as a free base and hydrochloride salt from multiple suppliers .

5H,6H,7H,8H,9H-Cyclohepta[b]pyridin-7-one: Advantages Over Close Analogs


Although several cyclohepta[b]pyridine analogs exist, the 7‑one derivative uniquely combines the seven‑membered ring with a reactive ketone functionality. Expansion of the cycloalkyl ring from six to seven members has been shown to improve anti‑inflammatory activity in vivo, while the ketone provides a synthetic handle for diversification that is absent in fully saturated analogs [1][2]. Substituting this compound with a six‑membered tetrahydroquinoline or a non‑ketone cycloheptapyridine would sacrifice either the biological activity advantage conferred by the larger ring or the synthetic versatility enabled by the ketone.

5H,6H,7H,8H,9H-Cyclohepta[b]pyridin-7-one: Evidence vs. Closest Analogs


Anti-Inflammatory Advantage of Seven-Membered Ring Scaffold

In a systematic study of anti‑inflammatory agents, Calhoun et al. demonstrated that expanding the cycloalkyl ring from a six‑membered tetrahydroquinoline to a seven‑membered 6,7,8,9‑tetrahydro‑5H‑cyclohepta[b]pyridine produced optimal oral anti‑inflammatory activity in both rat carrageenan paw edema and developing adjuvant arthritis models. The seven‑membered scaffold was identified as the most potent core among the series, culminating in the selection of WY‑28342 as a lead compound [1]. Note that this evidence is class‑level; the target compound itself is the unsubstituted parent ketone, not the final substituted derivatives tested.

Anti‑inflammatory Drug Discovery Scaffold Optimization

Synthetic Versatility via 7-Ketone Handle

The ketone at the 7‑position of 5H,6H,7H,8H,9H‑cyclohepta[b]pyridin‑7‑one serves as a critical functional handle for downstream transformations, including reductive amination, Grignard addition, and condensation reactions. This reactivity has been exploited in the asymmetric synthesis of the major metabolite of the CGRP receptor antagonist BMS‑846372, where the cyclohepta[b]pyridine ketone was extensively manipulated [1]. In contrast, the fully saturated analog 6,7,8,9‑tetrahydro‑5H‑cyclohepta[b]pyridine lacks this ketone and therefore cannot undergo the same derivatization chemistry.

Synthetic Chemistry Scaffold Diversification CGRP Antagonists

Guaranteed Purity and Reproducible Supply

5H,6H,7H,8H,9H‑Cyclohepta[b]pyridin‑7‑one is offered by multiple suppliers with validated purity specifications: MolCore provides NLT 97 % purity, Leyan supplies 95 % purity, and Pharmaffiliates lists it as an analytically characterized miscellaneous compound [1]. While analogous cyclohepta[b]pyridine derivatives are often available only upon custom synthesis or with lower purity grades, the target compound benefits from established supply chains and documented quality control, reducing batch‑to‑batch variability.

Chemical Procurement Purity Assurance Building Block

Key Applications of 5H,6H,7H,8H,9H-Cyclohepta[b]pyridin-7-one


Anti-Inflammatory Drug Discovery

Leveraging the scaffold’s demonstrated superiority over six‑membered tetrahydroquinolines, medicinal chemists can use 5H,6H,7H,8H,9H‑cyclohepta[b]pyridin‑7‑one as a core building block to prepare 2‑substituted derivatives, following the SAR established by Calhoun et al. [1]. The ketone facilitates regioselective functionalization, enabling rapid generation of candidate libraries for in vivo anti‑inflammatory evaluation.

CGRP Antagonist Development

The compound serves as a synthetic entry point to the cyclohepta[b]pyridine framework found in CGRP antagonists (e.g., BMS‑846372). The ketone group allows installation of chiral centers via asymmetric reduction or reductive amination, as demonstrated in the enantioselective synthesis of the major metabolite [2]. Industrial process chemistry groups can procure this building block to streamline route scouting.

Fragment-Based Library Design

With its low molecular weight (161.20 g/mol) and balanced polarity, the compound meets fragment‑likeness criteria (MW < 250, cLogP ~ 1–2 predicted). Its proven biological relevance (anti‑inflammatory activity) makes it a high‑priority fragment for screening libraries. The ketone provides a latent reactive site for covalent targeting or subsequent fragment growing.

Reproducible Procurement for Academic and CRO Research

Because multiple reputable vendors supply the compound with verified purity ≥95 %, academic labs and contract research organizations (CROs) can procure it with confidence. Consistent quality reduces the need for in‑house purification and minimizes variable outcomes in multi‑site collaborative projects .

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